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Abstract
Tigemonam is a synthetic, orally administered monobactam antibiotic with a targeted spectrum

of activity against aerobic Gram-negative bacteria. Its unique chemical architecture, featuring a

monocyclic β-lactam core, confers stability against many β-lactamase enzymes, a common

mechanism of bacterial resistance. This technical guide provides a comprehensive overview of

the chemical structure of Tigemonam and a detailed, step-by-step pathway for its chemical

synthesis. All quantitative data from the synthesis are summarized, and detailed experimental

protocols for key reactions are provided. Visual diagrams of the synthesis pathway are included

to facilitate a clear understanding of the molecular transformations involved.

Chemical Structure of Tigemonam
Tigemonam is a complex organic molecule with the chemical formula C₁₂H₁₅N₅O₉S₂ and a

molar mass of 437.41 g/mol .[1] Its structure is characterized by a central (3S)-2,2-dimethyl-4-

oxo-azetidine-1-sulfonic acid core, which is the monobactam nucleus. This core is substituted

at the 3-position with a side chain that plays a crucial role in its antibacterial activity.

The side chain is 2-(2-amino-1,3-thiazol-4-yl)-2-(((carboxymethoxy)imino)acetyl)amino). This

intricate side chain enhances the binding affinity of Tigemonam to penicillin-binding proteins

(PBPs) in bacteria.
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Systematic (IUPAC) Name: 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-

sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy]acetic acid[2][3]

CAS Registry Number: 102507-71-1[1]

Structural Features:
Monobactam Core: A four-membered azetidinone (β-lactam) ring that is not fused to another

ring. This is a defining feature of monobactam antibiotics.

Sulfonic Acid Group: An O-sulfo group attached to the nitrogen of the β-lactam ring, which is

characteristic of monosulfactams and is crucial for activating the β-lactam ring.

Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen, which is a

common moiety in many biologically active compounds.

Oxime Ether Side Chain: This particular side chain enhances the antibacterial spectrum and

stability against β-lactamases.

Synthesis Pathway of Tigemonam
The total synthesis of Tigemonam is a multi-step process that involves the preparation of two

key intermediates: the monobactam core and the thiazole-containing side chain, followed by

their coupling and final deprotection. The following pathway is based on the synthetic route

described in U.S. Patent 4,638,061.

Synthesis of the Monobactam Core: (3S)-3-Amino-2,2-
dimethyl-4-oxoazetidin-1-yl Sulfate
The synthesis of the monobactam core begins with N-(tert-butoxycarbonyl)-3-hydroxyvaline.
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Synthesis of Azetidinone Ring Modification and Deprotection

N-(tert-butoxycarbonyl)-
3-hydroxyvaline (I) Benzyloxyamide (III)

 O-benzylhydroxylamine (II),
HBT, DCC, THF N-(tert-butoxycarbonyl)-3-(sulfooxy)-

N2-(benzyloxy)valinamide (V)

 Pyridine.SO3 complex (IV),
Pyridine 1-(Benzyloxy)-3-(tert-butoxycarbonylamino)-

4,4-dimethylazetidin-2-one (VI)

 K2CO3,
Ethyl acetate - water

N-Hydroxyazetidine (VII)

 H2, Pd/C,
Methanol

1-Azetidinyl sulfuric ester (VIII)
 Pyridine.SO3 complex (IV) 3-Amino-4,4-dimethyl-2-oxoazetidinyl-

1-sulfate (IX)
(Monobactam Core)

 Trifluoroacetic acid,
Anisole, Dichloromethane
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Diagram 1: Synthesis of the Monobactam Core (IX).

Coupling and Final Synthesis of Tigemonam
The protected thiazole side chain is coupled with the monobactam core, followed by

deprotection to yield the final product.

Coupling and Deprotection

Monobactam Core (IX)
Diphenylmethyl ester (XI)

 Diphenyl chlorophosphate,
Triethylamine, DMF

2-(2-aminothiazol-4-yl)-2(Z)-
(diphenylmethoxycarbonylmethoxyimino)acetic acid (X)

Tigemonam

 Trifluoroacetic acid,
Anisole

Click to download full resolution via product page

Diagram 2: Final Synthesis of Tigemonam.

Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of

Tigemonam, derived from patent literature.

Preparation of 1-(Benzyloxy)-3-(tert-
butoxycarbonylamino)-4,4-dimethylazetidin-2-one (VI)
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Amide Formation (I -> III): To a solution of N-(tert-butoxycarbonyl)-3-hydroxyvaline (I) in

tetrahydrofuran (THF), 1-hydroxybenzotriazole (HBT) and dicyclohexylcarbodiimide (DCC)

are added, followed by O-benzylhydroxylamine (II). The mixture is stirred at room

temperature until the reaction is complete.

Sulfation (III -> V): The resulting benzyloxyamide (III) is dissolved in pyridine and treated with

a pyridine-sulfur trioxide complex (IV).

Cyclization (V -> VI): The crude N-(tert-butoxycarbonyl)-3-(sulfooxy)-N2-

(benzyloxy)valinamide (V) is treated with potassium carbonate (K₂CO₃) in a biphasic system

of ethyl acetate and water to induce cyclization to the azetidinone ring (VI).

Preparation of 3-Amino-4,4-dimethyl-2-oxoazetidinyl-1-
sulfate (IX)

Debenzylation (VI -> VII): The 1-(benzyloxy) group of (VI) is removed by catalytic

hydrogenation using hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol to yield

the N-hydroxyazetidine (VII).

Sulfation (VII -> VIII): The N-hydroxyazetidine (VII) is reacted with the pyridine-sulfur trioxide

complex (IV) to afford the 1-azetidinyl sulfuric ester (VIII).

Deprotection (VIII -> IX): The tert-butoxycarbonyl (Boc) protecting group is removed from

(VIII) using trifluoroacetic acid (TFA) in the presence of anisole as a scavenger in

dichloromethane to yield the key monobactam core (IX).[4]

Synthesis of Tigemonam (IX -> Final Product)
Amide Coupling (IX + X -> XI): The monobactam core (IX) is coupled with the protected side

chain, 2-(2-aminothiazol-4-yl)-2(Z)-(diphenylmethoxycarbonylmethoxyimino)acetic acid (X),

using diphenyl chlorophosphate and triethylamine in dimethylformamide (DMF). This reaction

forms the diphenylmethyl ester of Tigemonam (XI).

Final Deprotection (XI -> Tigemonam): The diphenylmethyl ester group is cleaved by

treatment with trifluoroacetic acid and anisole to yield the final product, Tigemonam.[4]
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Quantitative Data
The following table summarizes the key molecular properties of Tigemonam and its

intermediates. (Note: Specific yields for each step are often proprietary and not always

available in public literature; therefore, they are not included here.)

Compound/Intermediate Molecular Formula Molar Mass ( g/mol )

Tigemonam C₁₂H₁₅N₅O₉S₂ 437.41[1]

Tigemonam Disodium Salt C₁₂H₁₃N₅Na₂O₉S₂ 481.37[1]

Monobactam Core (IX) C₅H₁₀N₂O₄S 194.21

Protected Side Chain (X) C₂₇H₂₃N₃O₅S 501.56

Mechanism of Action: A Brief Overview
Tigemonam, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the

synthesis of the bacterial cell wall.
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Diagram 3: Mechanism of Action of Tigemonam.

The primary target of Tigemonam is the family of penicillin-binding proteins (PBPs), which are

essential enzymes for the final steps of peptidoglycan synthesis. By binding to and inactivating

these enzymes, Tigemonam prevents the cross-linking of peptidoglycan chains, thereby

compromising the structural integrity of the bacterial cell wall. This ultimately leads to cell lysis

and bacterial death.

Conclusion
Tigemonam represents a significant development in the field of monobactam antibiotics,

offering an oral therapeutic option against a range of Gram-negative pathogens. Its chemical
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synthesis, while complex, is well-established and relies on the strategic assembly of a

monobactam core and a tailored side chain. The detailed understanding of its structure and

synthesis pathway is crucial for the development of future generations of β-lactam antibiotics

and for devising strategies to overcome emerging antibiotic resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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